((2S,3S)-3-Methylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
1-[(3S)-3-Methylprolyl]pyrrolidine is a compound belonging to the class of pyrrolidine alkaloids. Pyrrolidine alkaloids are known for their diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anticancer properties . This compound features a five-membered nitrogen-containing ring, which is a characteristic structure of pyrrolidine derivatives.
Preparation Methods
The synthesis of 1-[(3S)-3-Methylprolyl]pyrrolidine typically involves the coupling of 2′-deoxyinosine with the corresponding 3R and 3S pyrrolidine-3-ol in the presence of PyBOP and DIPEA in dry DMSO . The starting materials, 3R and 3S pyrrolidine-3-ol, are obtained via hydrogen-mediated debenzylation of commercially available R and S-N-benzylpyrrolidine-3-ol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3S)-3-Methylprolyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3S)-3-Methylprolyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3S)-3-Methylprolyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(3S)-3-Methylprolyl]pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The uniqueness of 1-[(3S)-3-Methylprolyl]pyrrolidine lies in its specific stereochemistry and the resulting biological properties.
Properties
CAS No. |
192821-74-2 |
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Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
[(2S,3S)-3-methylpyrrolidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H18N2O/c1-8-4-5-11-9(8)10(13)12-6-2-3-7-12/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
OEORXJBUWWNTSB-IUCAKERBSA-N |
SMILES |
CC1CCNC1C(=O)N2CCCC2 |
Isomeric SMILES |
C[C@H]1CCN[C@@H]1C(=O)N2CCCC2 |
Canonical SMILES |
CC1CCNC1C(=O)N2CCCC2 |
Synonyms |
Pyrrolidine, 1-[(3-methyl-2-pyrrolidinyl)carbonyl]-, (2S-trans)- (9CI) |
Origin of Product |
United States |
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